1-(Isocyanomethyl)-1H-benzotriazole
Overview
Description
1-(Isocyanomethyl)-1H-benzotriazole is a compound that belongs to the class of isocyanides, which are known for their unique reactivity in organic chemistry. The isocyanide functional group, characterized by a carbon-nitrogen triple bond, exhibits both nucleophilic and electrophilic properties, making it a versatile building block in various chemical reactions .
Preparation Methods
The synthesis of 1-(Isocyanomethyl)-1H-benzotriazole typically involves the reaction of benzotriazole with a suitable isocyanide precursor. One common method is the formylation of benzotriazole followed by dehydration to introduce the isocyanide group. This process can be carried out under mild conditions, ensuring high yields and purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to minimize waste and improve safety .
Chemical Reactions Analysis
1-(Isocyanomethyl)-1H-benzotriazole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include isocyanates, amines, and substituted benzotriazoles .
Scientific Research Applications
1-(Isocyanomethyl)-1H-benzotriazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Isocyanomethyl)-1H-benzotriazole involves its ability to act as both a nucleophile and an electrophile. The isocyanide group can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination. This dual reactivity allows the compound to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
1-(Isocyanomethyl)-1H-benzotriazole can be compared with other isocyanides such as:
- Methyl isocyanide
- Phenyl isocyanide
- Cyclohexyl isocyanide
These compounds share the isocyanide functional group but differ in their substituents, which can influence their reactivity and applications. For example, methyl isocyanide is more volatile and less sterically hindered compared to this compound, making it suitable for different types of reactions . The unique structure of this compound, with its benzotriazole moiety, provides additional stability and reactivity, making it distinct from other isocyanides .
Properties
IUPAC Name |
1-(isocyanomethyl)benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-9-6-12-8-5-3-2-4-7(8)10-11-12/h2-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTNZXMSOPEFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CN1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397045 | |
Record name | 1-(Isocyanomethyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87022-42-2 | |
Record name | 1-(Isocyanomethyl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Isocyanomethyl)-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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